molecular formula C22H19N3O3S2 B2928392 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 451468-43-2

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No. B2928392
CAS RN: 451468-43-2
M. Wt: 437.53
InChI Key: AXEGCVKIXJRJQW-UHFFFAOYSA-N
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Description

The compound “2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide” is a chemical compound with a molecular formula of C21H16BrN3O2S2 . It is a derivative of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl group, a benzyl group, and a methoxyphenyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

Research on related thieno[3,2-d]pyrimidine compounds has focused on their synthesis and crystallographic analysis. For instance, studies on similar compounds have provided detailed crystal structures, highlighting the molecules' conformation and the inclination angles between the pyrimidine and benzene rings, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Subasri et al., 2017). These structural insights are vital for drug design, as they help in predicting the compound's binding affinity and specificity towards various biological receptors.

Antimicrobial and Antitumor Applications

Several thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. A noteworthy study synthesized novel thienopyrimidine linked rhodanine derivatives and evaluated their in vitro antimicrobial activity, demonstrating significant potency against a range of bacteria and fungi (Kerru et al., 2019). Another research effort focused on synthesizing 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, finding that many of the synthesized compounds displayed potent anticancer activity, comparable to known chemotherapeutic agents, against several human cancer cell lines (Hafez & El-Gazzar, 2017).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile .

Mechanism of Action

Target of Action

The primary target of this compound, also known as Oprea1_719166, is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation process that EZH2 controls, leading to changes in gene expression. The exact nature of these changes depends on the specific genes affected, but they generally result in decreased proliferation and increased apoptosis of cancer cells .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathway, specifically the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is associated with gene silencing. Therefore, the inhibition of EZH2 can lead to the reactivation of previously silenced tumor suppressor genes .

Result of Action

The compound has shown significant antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It induces apoptosis in a concentration-dependent manner and inhibits cell migration . These effects make it a promising candidate for further development as an antitumor agent.

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-28-18-10-6-5-9-16(18)23-19(26)14-30-22-24-17-11-12-29-20(17)21(27)25(22)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEGCVKIXJRJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

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